molecular formula C7H6BrF3N2 B15234204 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B15234204
M. Wt: 255.03 g/mol
InChI Key: PYGGTSKTQNZTBX-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the introduction of the bromine and trifluoroethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

    6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Contains additional functional groups that alter its chemical properties.

    5-Bromo-6-(trifluoromethyl)pyridin-2-amine: Similar but with a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the specific combination of the bromine, trifluoroethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(12)13-5(4)3-7(9,10)11/h1-2H,3H2,(H2,12,13)

InChI Key

PYGGTSKTQNZTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CC(F)(F)F)N

Origin of Product

United States

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